5-Oxaspiro[3.5]nonane-8-sulfonamide
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Overview
Description
5-Oxaspiro[3.5]nonane-8-sulfonamide is a chemical compound with the molecular formula C₈H₁₅NO₃S and a molecular weight of 205.27 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxygen atom and a sulfonamide group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 5-Oxaspiro[3.5]nonane-8-sulfonamide involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the iodocyclization of appropriate precursors . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-Oxaspiro[3.5]nonane-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Oxaspiro[3.5]nonane-8-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonane-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the target enzyme .
Comparison with Similar Compounds
5-Oxaspiro[3.5]nonane-8-sulfonamide can be compared with other spirocyclic sulfonamides:
1-Oxaspiro[3.5]nona-5,8-dien-7-one: This compound has a similar spirocyclic structure but differs in the presence of a dienone group.
Other spiro-heterocycles: Compounds like spiro-heterocycles fused with carbohydrate skeletons also share structural similarities but differ in their specific functional groups and applications.
The uniqueness of this compound lies in its specific combination of a spirocyclic core with a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonane-8-sulfonamide |
InChI |
InChI=1S/C8H15NO3S/c9-13(10,11)7-2-5-12-8(6-7)3-1-4-8/h7H,1-6H2,(H2,9,10,11) |
InChI Key |
AIDPIVMZRXLPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)S(=O)(=O)N |
Origin of Product |
United States |
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